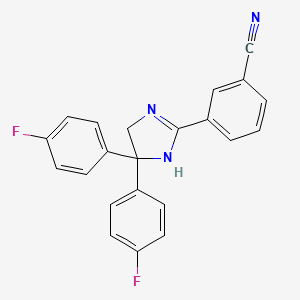
2-bromo-5,6,7,8-tetrahydroquinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-5,6,7,8-tetrahydroquinolin-4-amine is a compound belonging to the quinoline family, which is known for its diverse biological and pharmacological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5,6,7,8-tetrahydroquinolin-4-amine typically involves the bromination of tetrahydroquinoline derivatives. One common method is the reaction of 5,6,7,8-tetrahydroquinoline with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction proceeds through electrophilic aromatic substitution, resulting in the formation of the desired bromo compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and bromine concentration, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-bromo-5,6,7,8-tetrahydroquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, yielding 5,6,7,8-tetrahydro-quinolin-4-yl-amine.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiolate under mild conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: 5,6,7,8-tetrahydro-quinolin-4-yl-amine.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-bromo-5,6,7,8-tetrahydroquinolin-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as malaria and cancer.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-bromo-5,6,7,8-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-5,6,7,8-tetrahydro-quinolin-4-yl-amine
- 2-Fluoro-5,6,7,8-tetrahydro-quinolin-4-yl-amine
- 2-Iodo-5,6,7,8-tetrahydro-quinolin-4-yl-amine
Uniqueness
2-bromo-5,6,7,8-tetrahydroquinolin-4-amine is unique due to the presence of the bromo group, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromo group can participate in specific interactions with biological targets, making it a valuable compound for medicinal chemistry research .
Propriétés
Formule moléculaire |
C9H11BrN2 |
|---|---|
Poids moléculaire |
227.10 g/mol |
Nom IUPAC |
2-bromo-5,6,7,8-tetrahydroquinolin-4-amine |
InChI |
InChI=1S/C9H11BrN2/c10-9-5-7(11)6-3-1-2-4-8(6)12-9/h5H,1-4H2,(H2,11,12) |
Clé InChI |
CLNAWSBQGFCTHZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C(=CC(=N2)Br)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Propyn-1-yl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate](/img/structure/B8467657.png)


![4-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B8467669.png)

![Carbamic acid,[2-amino-4-methyl-5-[methyl(2-methylpropyl)amino]phenyl]-,1,1-dimethylethyl ester](/img/structure/B8467678.png)
![[4-(3-Methoxy-phenyl)-piperazin-1-yl]acetonitrile](/img/structure/B8467686.png)




![{2-[1-(4-Methoxyphenyl)cyclopentyl]ethyl}methylcyanamide](/img/structure/B8467717.png)

